4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Description
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS: 57883-28-0) is a substituted tetrahydroquinoline derivative with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . Structurally, it features a partially saturated quinoline core with an ethyl group at the 4-position and a nitro group at the 7-position. This compound is primarily utilized as an intermediate in organic syntheses, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . Its nitro group enhances electrophilic reactivity, making it valuable for further functionalization, while the ethyl substituent influences lipophilicity and steric effects.
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-8-5-6-12-11-7-9(13(14)15)3-4-10(8)11/h3-4,7-8,12H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVLPVAOMULIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the nitration of 1,2,3,4-tetrahydroquinoline followed by ethylation. The nitration is typically carried out using concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 7-position . The ethylation step can be achieved using ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes and rubber accelerators
Mechanism of Action
The mechanism of action of 4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Nitro Position: The 7-nitro group in the target compound contrasts with 6-nitro derivatives (e.g., 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, CAS: 912878-83-2), where nitro placement affects electronic properties and reactivity .
- Ethyl vs.
- Hydroxyl vs. Nitro : 7-Hydroxy derivatives (e.g., CAS: 58196-33-1) are pivotal in dye synthesis, whereas nitro groups favor electrophilic substitution reactions .
Key Observations :
- The target compound lacks direct pharmacological activity but serves as a precursor to bioactive molecules, unlike derivatives like oxamniquine or nicainoprol, which are end-use drugs .
- Structural simplicity (e.g., 2-methyl-5-hydroxy analog) correlates with direct biological activity, while nitro/ethyl groups favor synthetic versatility .
Biological Activity
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (C11H14N2O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula: C11H14N2O2
- Molecular Weight: 210.24 g/mol
- CAS Number: 2092461-37-3
The compound features a tetrahydroquinoline core with an ethyl group and a nitro substituent, which may enhance its biological activity through various mechanisms.
The biological activity of this compound is attributed to its ability to interact with multiple biological targets:
- Cholinesterase Inhibition: Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the nervous system. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
- Antioxidant Activity: The compound exhibits antioxidant properties that may protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
- Neuroprotective Effects: Research indicates that analogs of tetrahydroquinolines can reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The ability to modulate this process is vital for developing potential treatments for neurodegenerative disorders .
1. Antimicrobial Activity
Recent studies have shown that this compound possesses antimicrobial properties against various pathogens. The compound's effectiveness varies depending on the microbial strain and concentration used.
2. Anticancer Activity
Data suggest that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies report IC50 values indicating significant activity against specific cancer types .
3. Neuroprotective Properties
The neuroprotective potential has been highlighted in several studies where the compound demonstrated the ability to protect neuronal cells from toxicity induced by beta-amyloid peptides .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption: The compound is expected to be well absorbed due to its lipophilic nature.
- Metabolism: Preliminary studies suggest that it undergoes hepatic metabolism; however, specific pathways require further investigation.
- Toxicity: Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, long-term studies are necessary to evaluate chronic exposure effects.
Q & A
Q. What are the common synthetic routes for preparing 4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline?
The synthesis typically involves cyclization reactions of substituted aniline derivatives. For example, precursors like 3-ethyl-4-nitroaniline can undergo acid-catalyzed cyclization with ketones or aldehydes under reflux conditions. Acid catalysts (e.g., HCl or H₂SO₄) and elevated temperatures are critical for driving the reaction to completion . Purification often employs column chromatography or recrystallization to isolate the product in high purity.
Q. How can structural characterization of this compound be performed using spectroscopic methods?
Basic characterization includes ¹H/¹³C NMR to confirm the tetrahydroquinoline backbone and substituent positions. IR spectroscopy verifies functional groups (e.g., nitro groups at ~1520 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns . For crystalline derivatives, melting point analysis provides additional purity validation.
Q. What are the recommended storage conditions to ensure stability?
Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to light, moisture, and strong acids/bases, as the nitro group may degrade under these conditions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantioselective synthesis employs Brønsted acid-catalyzed transfer hydrogenation or chiral palladium complexes. For example, cationic Pd(II) catalysts enable asymmetric cyclization of allenyl aldehydes with arylboronic acids, yielding tetrahydroquinolines with >90% enantiomeric excess (ee) . Stereochemical outcomes depend on ligand design and reaction solvent polarity.
Q. What methodologies are used to resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial activity (e.g., MIC values) are addressed by:
- Structural analogs testing : Compare activity of derivatives with varied substituents (e.g., replacing ethyl with methyl or altering nitro positioning) .
- Mechanistic studies : Use transmission electron microscopy (TEM) to visualize bacterial membrane disruption or quantify reactive oxygen species (ROS) via fluorescent probes .
Q. How does stereochemistry influence the compound’s biological activity?
X-ray crystallography (e.g., P212121 space group) reveals that axial substituents on the tetrahydroquinoline ring enhance interactions with bacterial DNA gyrase. For instance, bulky groups like biphenyl in axial positions improve binding affinity, while equatorial orientations reduce activity .
Methodological Challenges
Q. What challenges arise in scaling up enantioselective synthesis for industrial research?
Key issues include:
- Catalyst cost and recovery : Chiral palladium catalysts are expensive; immobilization on silica or magnetic nanoparticles improves recyclability .
- Purification complexity : Diastereomer separation requires chiral stationary-phase HPLC, which is time-consuming and costly .
Q. How can decomposition pathways be analyzed under varying conditions?
Accelerated stability studies using HPLC-MS identify degradation products. For example, nitro group reduction to amine under acidic conditions or oxidation to quinoline derivatives in the presence of light . Thermo-gravimetric analysis (TGA) quantifies thermal stability.
Biological and Mechanistic Insights
Q. What in vitro assays are suitable for evaluating its antimicrobial mechanism?
- ROS detection : Fluorescent dyes (e.g., DCFH-DA) quantify oxidative stress in bacterial cultures .
- DNA gyrase inhibition assays : Measure IC₅₀ values using supercoiled plasmid relaxation assays .
Q. How do electronic effects of substituents (e.g., nitro vs. fluoro) modulate reactivity?
Nitro groups act as strong electron-withdrawing groups, polarizing the tetrahydroquinoline ring and enhancing electrophilic substitution at the 7-position. Fluorine’s electronegativity increases metabolic stability but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
